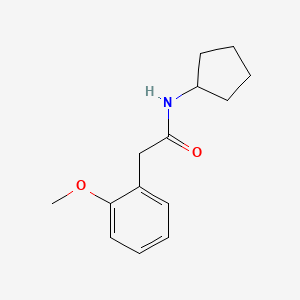![molecular formula C12H15BrN2O2 B5520826 3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)
3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.03169 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties
A study by Baranovskyi et al. (2018) reported the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. They synthesized 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones by cyclization of thiocyanatoamides. These compounds showed significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Baranovskyi et al., 2018).
Carbon Monoxide Source in Palladium-catalyzed Aminocarbonylations
Wan et al. (2002) described using Dimethylformamide (DMF) as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of p-tolyl bromide. This reaction delivers aryl amides in good yields, highlighting a potential application in organic synthesis and pharmaceutical research (Wan et al., 2002).
Carbonyl Propargylation or Allenylation
Masuyama et al. (1998) demonstrated that 3-Bromoprop-1-yne causes carbonyl propargylation, leading to the production of 1-substituted but-3-yn-1-ols. This process can be applied in organic synthesis, particularly in the construction of complex molecular architectures (Masuyama et al., 1998).
Synthesis and Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) synthesized compounds including (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone and investigated their inhibitory effects on human carbonic anhydrase II (hCA II) isozyme. These bromophenols showed effective hCA II inhibitory activity, suggesting their potential as drug candidates for various medical conditions (Balaydın et al., 2012).
Electrosynthesis of 3-Amino-2-Thiocyanato-α,β-Unsaturated Carbonyl Derivatives
Kang et al. (2016) developed an efficient paired electrosynthesis method involving C–H functionalization and subsequent C–S and C–N bond formation. This process is significant in the synthesis of valuable 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives, highlighting its potential in chemical synthesis (Kang et al., 2016).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
3-bromo-N-[(3,4-dimethylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8-3-4-10(7-9(8)2)14-12(17)15-11(16)5-6-13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFUDGGQFWDCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)
![7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B5520756.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)
![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)
![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)
![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)
![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)
